molecular formula C9H13N B084229 3-Isobutylpyridine CAS No. 14159-61-6

3-Isobutylpyridine

Cat. No.: B084229
CAS No.: 14159-61-6
M. Wt: 135.21 g/mol
InChI Key: DEGXTCKEZCCZOP-UHFFFAOYSA-N
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Description

3-Isobutylpyridine is an organic compound with the molecular formula C9H13N It is a derivative of pyridine, where the pyridine ring is substituted with an isobutyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isobutylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, p-picoline can be treated with sodium amide (NaNH2) and an alkyl halide (such as an alkyl chloride or bromide) to introduce the isobutyl group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient synthesis. The specific details of industrial production methods may vary depending on the manufacturer and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions: 3-Isobutylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are often employed.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives of this compound.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

3-Isobutylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isobutylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved can vary based on the context of its use. Detailed studies are required to elucidate the precise mechanisms .

Comparison with Similar Compounds

    3-Methylpyridine: A simpler derivative of pyridine with a methyl group at the third position.

    2-Isobutylpyridine: Similar to 3-Isobutylpyridine but with the isobutyl group at the second position.

    3-Isobutyl-2-methoxypyrazine: A compound with a similar isobutyl group but different heterocyclic structure.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-(2-methylpropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8(2)6-9-4-3-5-10-7-9/h3-5,7-8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGXTCKEZCCZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065716
Record name 3-Isobutylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sharp penetrating aromatic aroma
Record name 3-(2-Methylpropyl)pyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1311/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

68.00 to 69.00 °C. @ 8.00 mm Hg
Record name 3-(2-Methylpropyl)pyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037287
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name 3-(2-Methylpropyl)pyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1311/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.898-0.904
Record name 3-(2-Methylpropyl)pyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1311/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

14159-61-6
Record name 3-(2-Methylpropyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14159-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Isobutyl pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-(2-methylpropyl)-
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Record name 3-Isobutylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isobutylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.533
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Record name 3-ISOBUTYL PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V72L3X354
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-(2-Methylpropyl)pyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037287
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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